3-hydroxychol-5-en-24-oic acid
Overview
Description
Scientific Research Applications
3-hydroxychol-5-en-24-oic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bile acids and steroids.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the production of detergents and emulsifiers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxychol-5-en-24-oic acid typically involves the oxidation of cholesterol. One common method is the use of chromium trioxide in acetic acid, which oxidizes cholesterol to this compound. Another method involves the use of potassium permanganate in an alkaline medium .
Industrial Production Methods
Industrial production of this compound often involves the microbial oxidation of cholesterol. Specific strains of bacteria or fungi are used to convert cholesterol into this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
3-hydroxychol-5-en-24-oic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form chenodeoxycholic acid.
Reduction: It can be reduced to form different hydroxy derivatives.
Substitution: It can undergo substitution reactions to form various esters and amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides, and amines.
Major Products Formed
Chenodeoxycholic acid: Formed through oxidation.
Hydroxy derivatives: Formed through reduction.
Esters and amides: Formed through substitution reactions.
Mechanism of Action
3-hydroxychol-5-en-24-oic acid exerts its effects primarily through its role in bile acid metabolism. It is converted into chenodeoxycholic acid, which acts on the farnesoid X receptor (FXR) in the liver and intestines. Activation of FXR regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Chenodeoxycholic acid
- Cholic acid
- Ursodeoxycholic acid
- Lithocholic acid
Uniqueness
3-hydroxychol-5-en-24-oic acid is unique due to its specific role as a precursor for chenodeoxycholic acid. Unlike other bile acids, it is a monohydroxy bile acid and serves as an intermediate in the biosynthesis of more complex bile acids .
Properties
IUPAC Name |
4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJCGFYHIANNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863511 | |
Record name | 3-Hydroxychol-5-en-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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